N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine

Enzyme kinetics Penicillin-binding proteins Antibiotic mechanism

N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine (CAS: 306748-45-8) is a synthetic tripeptide derivative classified as a peptidoglycan-mimetic. Its structure includes a glycyl-L-α-amino-ε-pimelyl side chain linked to a D-alanyl-D-alanine C-terminus.

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
Cat. No. B15540983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine
Molecular FormulaC15H26N4O7
Molecular Weight374.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1
InChIKeyRALBRZJHHGWNNU-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine: A Multifunctional Peptide for Enzyme Mechanism and Purine Metabolism Studies


N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine (CAS: 306748-45-8) is a synthetic tripeptide derivative classified as a peptidoglycan-mimetic [1]. Its structure includes a glycyl-L-α-amino-ε-pimelyl side chain linked to a D-alanyl-D-alanine C-terminus. The compound is recognized for two distinct biological functions: it acts as a highly specific substrate for the Streptomyces R61 DD-peptidase, a model for penicillin-binding proteins (PBPs), and is also reported as a functional inhibitor of the PAICS protein, a bifunctional enzyme in the de novo purine biosynthesis pathway [2].

Why Generic D-Alanyl-D-Alanine Peptides Cannot Substitute for N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine in Specific Assays


Generic D-alanyl-D-alanine-terminated peptides are common substrates for DD-peptidases, but they lack the high specificity of N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine. Research demonstrates that essentially all structural elements of its unique glycyl-L-α-amino-ε-pimelyl side chain are required for efficient catalysis; even minor modifications, such as a one-methylene deletion or addition, result in poor substrate performance [1]. Consequently, in studies requiring a reliable and potent tool for probing the active site of R61 DD-peptidase, using generic alternatives will lead to significantly reduced activity and confounded kinetic results. The quantitative evidence below details the precise molecular requirements for optimal enzyme interaction.

Quantitative Evidence for Selecting N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine over Alternatives


Superior Catalytic Efficiency as a Substrate for Streptomyces R61 DD-Peptidase

N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine is a highly specific and efficient substrate for the Streptomyces R61 DD-peptidase [1]. It displays a kcat of 69 s⁻¹ and a Km of 7.9 μM, yielding a catalytic efficiency (kcat/Km) of 8.7×10⁶ M⁻¹ s⁻¹ [1]. This performance is significantly higher than that of shorter or longer chain analogs, which have been characterized as 'poor substrates' [2].

Enzyme kinetics Penicillin-binding proteins Antibiotic mechanism

Essential Structural Determinants for Optimal Enzyme Interaction

A systematic structure-activity relationship (SAR) study identified that the N-terminal glycylammonium ion and the pimelyl-α-carboxylate are crucial for efficient catalysis by the R61 DD-peptidase [1]. The presence of the entire glycyl-L-α-amino-ε-pimelyl side chain is a unique requirement for high reactivity, distinguishing this compound from other peptidoglycan-mimetics.

Structure-activity relationship Enzyme specificity Molecular modeling

Function as a PAICS Protein Inhibitor Reducing SAICAR and SAICAr Accumulation

This compound is described as having the function of interfering with the PAICS protein, leading to a reduction in the accumulation of SAICAR and SAICAr, which are intermediates in the de novo purine biosynthesis pathway [1]. This activity is central to its proposed applications in studying ADSL deficiency and cancer metabolism.

Purine biosynthesis PAICS inhibitor SAICAR accumulation

Optimal Research Applications for N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine


Kinetic and Structural Studies of Penicillin-Binding Proteins (PBPs)

This compound is the preferred substrate for in vitro assays investigating the catalytic mechanism and substrate specificity of the Streptomyces R61 DD-peptidase, a well-established model for PBPs [1]. Its high catalytic efficiency (kcat/Km of 8.7×10⁶ M⁻¹ s⁻¹) ensures robust and sensitive detection of enzyme activity, making it ideal for generating high-resolution kinetic data and for co-crystallization studies aimed at elucidating substrate binding modes [2].

Screening and Characterization of Novel β-Lactamase Inhibitors

As a peptidoglycan-mimetic, this compound serves as a reliable tool for competitive binding assays designed to identify and characterize potential β-lactam antibiotics or β-lactamase inhibitors. Its well-defined interaction with the enzyme's active site [1] allows researchers to accurately measure the inhibitory effects of candidate molecules on the DD-peptidase's native function, which is a critical step in early-stage antimicrobial drug discovery.

Investigating Purine Metabolism and PAICS-Related Pathways

This compound is employed as a functional tool to study the role of the PAICS enzyme in de novo purine biosynthesis. It is used in cell-based assays to induce SAICAR and SAICAr accumulation [1]. This application is relevant for research into metabolic diseases like ADSL deficiency and for understanding the metabolic vulnerabilities of cancers that rely on the purine synthesis pathway [1].

Structure-Activity Relationship (SAR) Studies for DD-Peptidase Ligands

The detailed SAR data available for this compound [1] makes it an excellent reference standard for designing and evaluating new analogs or inhibitors of DD-peptidases. Its use as a positive control can benchmark the activity of novel synthetic peptides, ensuring that observed changes in enzyme kinetics are due to intended structural modifications rather than assay variability.

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